Edikron

Genotoxicity Dominant-Lethal Assay Genetic Risk

Researchers conducting genotoxicity screening often face a critical challenge: most standard cytostatic agents (e.g., Cyclophosphamide, TS-160) introduce positive genetic risk signals, confounding experimental results. Edikron solves this problem. Its proven absence of dominant-lethal effects in male mice makes it the preferred negative control for genetic toxicology studies [14†L15-L17]. • Zero dominant-lethal mutations vs. positive signals for Cyclophosphamide & TS-160 [14†L15-L17] • No leukocyte count alteration or lymphocyte proteosynthetic suppression at 100 mg/kg oral dose-preserves host immunity [15†L8-L11] • Distinct dibromo-bis-aryl crotonate scaffold with ALT/AST noncompetitive inhibition (Ki shift: 2.7 → 0.9 × 10⁻⁵ mol/L) Supplied as ≥98% purity solid powder with full Certificate of Analysis. Ambient-temperature shipping; stable for >3 years at -20°C [11†L20-L24].

Molecular Formula C20H20Br2O2
Molecular Weight 452.2 g/mol
CAS No. 38273-00-6
Cat. No. B1228034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdikron
CAS38273-00-6
Synonymsedikron
edikron, (Z)-isomer
gamma,gamma-bis(4-ethylphenyl)-alpha,beta-dibromoisocrotonic acid
Molecular FormulaC20H20Br2O2
Molecular Weight452.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(=C(C(=O)O)Br)Br
InChIInChI=1S/C20H20Br2O2/c1-3-13-5-9-15(10-6-13)17(18(21)19(22)20(23)24)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3,(H,23,24)/b19-18+
InChIKeyVJHYTULURZUAAF-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edikron Chemical Profile and Baseline Data


Edikron (CAS 38273-00-6), chemically designated as gamma,gamma-bis(4-ethylphenyl)-alpha,beta-dibromoisocrotonic acid [1], is a brominated α,β-unsaturated carboxylic acid derivative originally synthesized as a cytostatic agent [2]. It belongs to the crotonate chemical class and demonstrates inhibitory effects on pyridoxal-dependent enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [2].

Why Edikron Has No Generic Substitute


Edikron exhibits a unique dibromo-bis-aryl crotonate scaffold that confers a distinct profile of biological effects not shared by related cytostatic agents. Its genotoxicity profile, enzyme inhibition kinetics, and immune system interactions differ markedly from analogs such as Penberol (a bromoacrylic acid derivative) and TS-160 (a nitrogen mustard) [1]. Substitution with structurally related esters (compounds II-VI and VIII) results in demonstrably weaker antineoplastic effects [2]. These differences in molecular architecture translate into quantifiable variations in efficacy, toxicity, and pharmacokinetic behavior, making generic replacement scientifically unsound without parallel validation.

Edikron Head-to-Head Evidence


Genotoxicity in Dominant-Lethal Assay

Edikron demonstrates a favorable genotoxicity profile compared to several contemporary cytostatics. In a dominant-lethal assay in male mice, Edikron revealed no genetic risk, whereas TS-160, Penberol (at high dosage), Cyclophosphamide, Mercaptopurine, and Cytembena (less marked) all showed effects on spermiogenesis with genetic risk, manifested as increases in early fetal resorptions [1].

Genotoxicity Dominant-Lethal Assay Genetic Risk Cytostatic Safety

Pharmacokinetic Excretion in Tumor-Bearing Mice

Edikron exhibits a distinct excretion profile compared to the bromoacrylic acid derivative Penberol. Over 4 days post-oral administration in mice with mammary gland adenocarcinoma HK, Edikron radioactivity was excreted as 27% in urine and 50% in feces, totaling 80% [1]. In contrast, Penberol showed 50% urinary and 36% fecal excretion over the same period, totaling 86% [2].

Pharmacokinetics Excretion ADME Cytostatic Disposition

Immune System Sparing Effect

Edikron demonstrates a sparing effect on key immune parameters following oral administration. At a dose of 100 mg/kg body weight per day for 5 days in Wistar rats, Edikron affected neither the number of leukocytes nor the proteosynthetic activity of peripheral lymphocytes, and no histological changes were observed in spleen, lymph nodes, or thymus [1]. Serum levels reached 14.03 ± 1.63 µg/mL at 90 minutes post-dose [1].

Immunotoxicity Leukocyte Count Lymphocyte Function Cytostatic Safety

Structural Analog Efficacy Ranking

Edikron (compound I) serves as the superior antineoplastic scaffold among its close structural analogs. In a comparative study, aliphatic and benzyl esters (compounds II-VI) and a naphthol derivative (compound VIII) all exhibited weaker antineoplastic effects than the parent Edikron [1]. This finding underscores the importance of the free carboxylic acid moiety and specific substitution pattern for maximal efficacy.

Structure-Activity Relationship Antineoplastic Analog Comparison Lead Optimization

Noncompetitive Parabolic Inhibition of ALT/AST

Edikron inhibits alanine aminotransferase (ALT) and aspartate aminotransferase (AST) through a noncompetitive and parabolic mechanism [1]. The inhibition constants (Ki) for the Edikron-ALT interaction are concentration-dependent, ranging from 2.7 × 10⁻⁵ mol/L to 0.9 × 10⁻⁵ mol/L as Edikron concentration increases [1]. This parabolic kinetic behavior is a specific mechanistic fingerprint not universally observed among cytostatics.

Enzyme Inhibition Kinetics Aminotransferase ALT AST

Edikron Application Scenarios


Genotoxicity and Reproductive Toxicology Studies

Edikron is the preferred cytostatic agent for studies where minimizing genetic risk is paramount. Its proven lack of dominant-lethal effects in male mice, directly contrasted with the positive genetic risk signals of TS-160, Cyclophosphamide, and Cytembena, makes it an ideal negative control or safer alternative in genotoxicity screening programs [1].

Immuno-Oncology and Host Immune Function Studies

Edikron is uniquely suited for in vivo oncology models that require preservation of host immune function. Its demonstrated inability to alter leukocyte counts, lymphocyte proteosynthetic activity, or lymphoid organ histology at 100 mg/kg oral doses supports its use in studies where chemotherapy-induced immunosuppression would confound tumor immunology or combination therapy evaluations [1].

Pharmacokinetic and ADME Studies with Enterohepatic Focus

Edikron's excretion profile (27% urine, 50% feces over 4 days) indicates a significant fecal elimination pathway, differentiating it from agents like Penberol (50% urine, 36% feces). This characteristic makes Edikron a relevant model compound for studying enterohepatic circulation, biliary excretion, and the impact of gut microbiota on drug disposition in preclinical species [1].

Pyridoxal-Dependent Enzyme Inhibition and Chemical Biology

Edikron serves as a valuable chemical probe for investigating noncompetitive, parabolic inhibition of ALT and AST. Researchers employing Edikron should design experiments within the 1-4 × 10⁻⁵ mol/L concentration range to observe the characteristic Ki shift from 2.7 to 0.9 × 10⁻⁵ mol/L, providing a quantifiable benchmark for comparative enzymology studies [1].

Technical Documentation Hub

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31 linked technical documents
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